molecular formula C13H12N2O2 B182986 Carbamic acid, 2-pyridinyl-, phenylmethyl ester CAS No. 105892-47-5

Carbamic acid, 2-pyridinyl-, phenylmethyl ester

Cat. No.: B182986
CAS No.: 105892-47-5
M. Wt: 228.25 g/mol
InChI Key: YCHDIQIXOALAIJ-UHFFFAOYSA-N
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Description

Carbamic acid, 2-pyridinyl-, phenylmethyl ester: is an organic compound with the molecular formula C13H12N2O2 It is a derivative of carbamic acid, where the hydrogen atom of the hydroxyl group is replaced by a phenylmethyl group, and the nitrogen atom is bonded to a 2-pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of carbamic acid, 2-pyridinyl-, phenylmethyl ester typically involves the reaction of 2-aminopyridine with benzyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction proceeds via the formation of an intermediate carbamate, which then undergoes esterification to yield the final product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The reaction mixture is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Carbamic acid, 2-pyridinyl-, phenylmethyl ester can undergo oxidation reactions, where the ester group is converted to a carboxylic acid group.

    Reduction: The compound can be reduced to form the corresponding amine and alcohol.

    Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products Formed:

    Oxidation: 2-pyridinylcarbamic acid and benzoic acid.

    Reduction: 2-aminopyridine and benzyl alcohol.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Chemistry: Carbamic acid, 2-pyridinyl-, phenylmethyl ester is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. It can act as a ligand in binding studies due to its ability to form stable complexes with metal ions.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs that target specific enzymes or receptors. Its structure allows for modifications that can enhance its pharmacological properties.

Industry: In the industrial sector, this compound is used in the production of polymers and coatings. Its reactivity makes it suitable for use in various chemical processes.

Mechanism of Action

The mechanism of action of carbamic acid, 2-pyridinyl-, phenylmethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carbamic acid, which then interacts with enzymes or receptors. The 2-pyridinyl group enhances its binding affinity to metal ions, making it effective in catalysis and coordination chemistry.

Comparison with Similar Compounds

  • Carbamic acid, 2-pyridinyl-, methyl ester
  • Carbamic acid, 2-pyridinyl-, ethyl ester
  • Carbamic acid, 2-pyridinyl-, propyl ester

Comparison:

  • Carbamic acid, 2-pyridinyl-, phenylmethyl ester has a bulkier phenylmethyl group compared to the methyl, ethyl, and propyl esters. This increases its steric hindrance and affects its reactivity.
  • The phenylmethyl group also enhances its hydrophobicity, making it more suitable for applications in non-polar environments.
  • The presence of the 2-pyridinyl group in all these compounds provides a common site for metal ion coordination, but the phenylmethyl ester has a higher binding affinity due to its larger size and electron-donating properties.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

benzyl N-pyridin-2-ylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c16-13(15-12-8-4-5-9-14-12)17-10-11-6-2-1-3-7-11/h1-9H,10H2,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCHDIQIXOALAIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50307334
Record name Carbamic acid, 2-pyridinyl-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50307334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105892-47-5
Record name Carbamic acid, 2-pyridinyl-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50307334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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